molecular formula C8H6BrClO3 B1266919 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde CAS No. 90004-83-4

2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde

Cat. No. B1266919
CAS RN: 90004-83-4
M. Wt: 265.49 g/mol
InChI Key: HQOHSCYWUXNDDY-UHFFFAOYSA-N
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Description

2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde is a chemical compound with the empirical formula C8H6BrClO3 . It is also known as 2-bromo-isovanillin .


Molecular Structure Analysis

The molecular weight of 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde is 265.49 . The SMILES string representation is COc1cc(C=O)c(Br)c(Cl)c1O . The InChI string is 1S/C8H6BrClO3/c1-13-5-2-4(3-11)6(9)7(10)8(5)12/h2-3,12H,1H3 .

Scientific Research Applications

Pharmaceutical Chemistry

2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde: is a compound that can be utilized in the synthesis of various pharmaceutical agents. Its structural complexity allows for the creation of molecules that can interact with biological systems in specific ways. For instance, derivatives of this compound may be designed to increase the oxygen affinity of human hemoglobin or to inhibit sickle erythrocytes .

Organic Synthesis Building Blocks

As an organic building block, 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde can be used in various organic synthesis reactions. It can undergo nucleophilic substitution reactions, serve as a starting material for the synthesis of chalcones, and be employed in the creation of non-acid degradable linkers for solid-phase synthesis .

Analytical Chemistry

In analytical chemistry, particularly in spectroscopic studies, this compound can be used to understand the solvent effects on carbonyl stretching vibrations and to evaluate the reliability of theoretical models for solvent effects .

Antioxidant Properties

Research has indicated that certain derivatives of benzaldehyde exhibit antioxidant properties. Therefore, this compound could potentially be modified to enhance its antioxidant capabilities and be used in the study of oxidative stress-related diseases .

properties

IUPAC Name

2-bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO3/c1-13-5-2-4(3-11)6(9)7(10)8(5)12/h2-3,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQOHSCYWUXNDDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C(=C1)C=O)Br)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10294312
Record name 2-bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10294312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde

CAS RN

90004-83-4
Record name NSC95791
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95791
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10294312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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